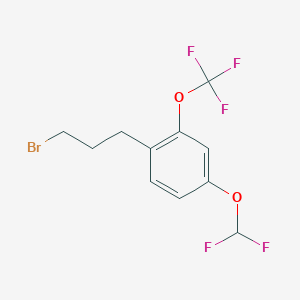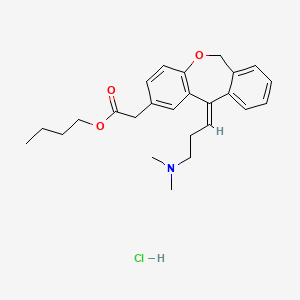
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenyl group, a tetrafluorinated carbon, and a phenoxy group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate typically involves the reaction of phenol with 2,3,3,3-tetrafluoro-2-chloropropanoate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluorinated carbon center enhances its binding affinity and specificity towards these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Used as a replacement for perfluorooctanoic acid (PFOA) in industrial applications.
Uniqueness
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate stands out due to its unique combination of a phenyl group, tetrafluorinated carbon, and phenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
10249-10-2 |
|---|---|
Formule moléculaire |
C15H10F4O3 |
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate |
InChI |
InChI=1S/C15H10F4O3/c16-14(15(17,18)19,22-12-9-5-2-6-10-12)13(20)21-11-7-3-1-4-8-11/h1-10H |
Clé InChI |
SQDBBENQLVUCDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


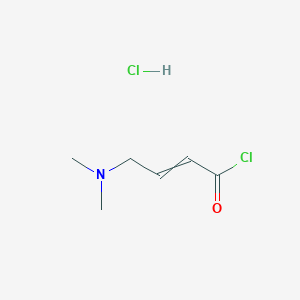
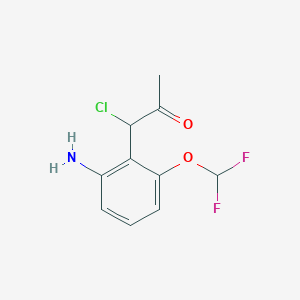



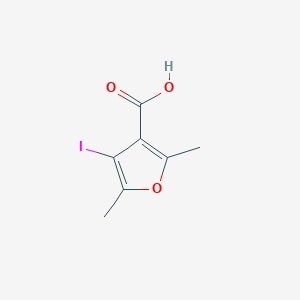
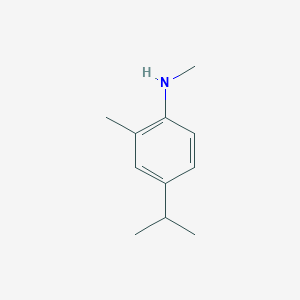
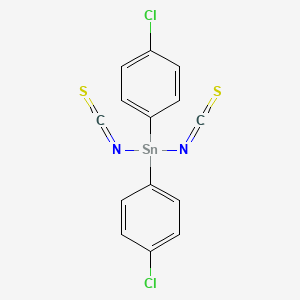
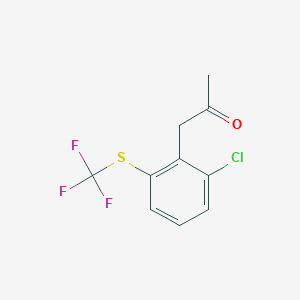
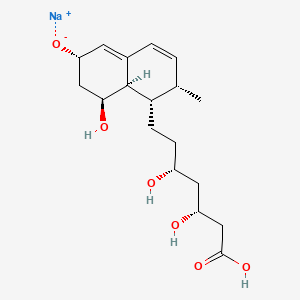

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
